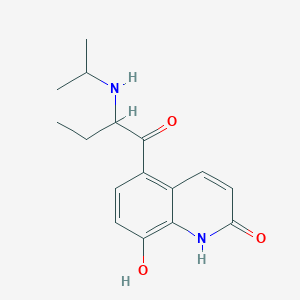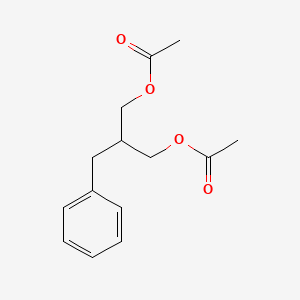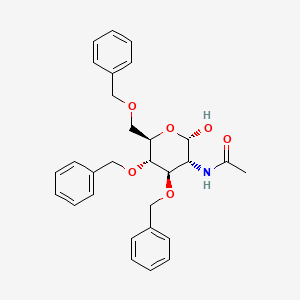
1,9-Dideuteriopurine-6-thione
Overview
Description
1,9-Dideuteriopurine-6-thione is a deuterium-labeled derivative of 6-Mercaptopurine, a purine analogue widely used as an antileukemic and immunosuppressive agent . The deuterium labeling is often used in pharmacokinetic studies to trace the compound’s behavior in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dideuteriopurine-6-thione typically involves the incorporation of deuterium into the 6-Mercaptopurine molecule. One common method is the exchange of hydrogen atoms with deuterium using deuterated solvents under specific conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,9-Dideuteriopurine-6-thione undergoes various chemical reactions, including:
Oxidation: Conversion to 6-thiouric acid.
Reduction: Formation of 6-thioguanine nucleotides.
Substitution: Reactions with alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation.
Substitution: Alkyl halides under basic conditions
Major Products
Oxidation: 6-Thiouric acid.
Reduction: 6-Thioguanine nucleotides.
Substitution: Various alkylated derivatives
Scientific Research Applications
1,9-Dideuteriopurine-6-thione is extensively used in scientific research, including:
Chemistry: Studying reaction mechanisms and kinetics.
Biology: Investigating metabolic pathways.
Medicine: Developing and testing new therapeutic agents.
Mechanism of Action
1,9-Dideuteriopurine-6-thione exerts its effects by inhibiting purine metabolism. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase, leading to the formation of thioinosinic acid. This inhibits DNA and RNA synthesis, resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
6-Thioguanine: Another purine analogue with similar antileukemic properties.
Azathioprine: A prodrug that converts to 6-Mercaptopurine in the body.
Allopurinol: Often used in combination with 6-Mercaptopurine to enhance its efficacy
Uniqueness
1,9-Dideuteriopurine-6-thione’s deuterium labeling makes it unique for pharmacokinetic studies, allowing precise tracking and analysis in biological systems .
Properties
IUPAC Name |
1,9-dideuteriopurine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVAUDGFNGKCSF-ZSJDYOACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)N=CNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N1C=NC2=C1N=CN(C2=S)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801010121 | |
| Record name | 6-Mercaptopurine-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801010121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







